molecular formula C11H21N3 B6344528 1-(Octan-2-yl)-1H-pyrazol-4-amine CAS No. 1240570-54-0

1-(Octan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B6344528
CAS No.: 1240570-54-0
M. Wt: 195.30 g/mol
InChI Key: LUNBDTIRNISKRH-UHFFFAOYSA-N
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Description

1-(Octan-2-yl)-1H-pyrazol-4-amine ( 1153747-31-9) is an organic compound with the molecular formula C12H23N3 and a molecular weight of 209.330 g/mol . It belongs to the pyrazole amine chemical class, a category known for its significant value in medicinal chemistry and drug discovery. Pyrazole derivatives are frequently explored as key scaffolds in the development of novel therapeutic agents due to their versatile pharmacological profiles . For instance, structurally similar compounds, such as those featuring a pyrazole core, have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs) for potential application in anticancer research . Other pyrazole derivatives have been documented in patents for a range of biological activities . The specific "octan-2-yl" (a C8 alkyl chain) substituent on this molecule may influence its lipophilicity and biomembrane permeability, which are critical parameters in optimizing the compound's pharmacokinetic properties. Researchers may find this chemical useful as a building block or advanced intermediate in synthetic chemistry programs aimed at developing new active compounds. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-octan-2-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-10(2)14-9-11(12)8-13-14/h8-10H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNBDTIRNISKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1 Octan 2 Yl 1h Pyrazol 4 Amine

Reactions of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its aromaticity and the presence of the nitrogen atoms dictate its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution. In 1-substituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comrrbdavc.orgchemicalbook.com For the title compound, this position is already occupied by an amino group. The amino group is a strong activating, ortho-, para-directing group. However, since the most reactive site (C4) is blocked, electrophilic attack would be directed to the C3 and C5 positions. The bulky octan-2-yl group at N1 may sterically hinder attack at the C5 position to some extent.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can be achieved using various halogenating agents.

Nitration: The introduction of a nitro group (–NO₂) typically requires nitrating agents like a mixture of nitric acid and sulfuric acid.

Sulfonylation: Direct sulfonylation of the pyrazole ring can be accomplished using reagents like chlorosulfonic acid. nih.gov

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent Example Predicted Product
Bromination N-Bromosuccinimide (NBS) 3-Bromo-1-(octan-2-yl)-1H-pyrazol-4-amine
Nitration HNO₃/H₂SO₄ 1-(Octan-2-yl)-3-nitro-1H-pyrazol-4-amine

Nucleophilic Reactivity of the Pyrazole System

Due to its π-excessive nature, the pyrazole ring is generally not reactive towards nucleophiles. mdpi.com Nucleophilic aromatic substitution is uncommon and typically requires the presence of strong electron-withdrawing groups on the ring to activate it for attack, which are absent in 1-(octan-2-yl)-1H-pyrazol-4-amine. The electron-donating nature of both the N-alkyl group and the C4-amino group further deactivates the ring toward nucleophilic attack.

Nucleophilic attack, if forced, would preferentially occur at the C3 and C5 positions, which are comparatively more electron-deficient than C4. chemicalbook.comnih.gov Specialized methods, such as those involving the conversion of the pyrazole to an N-nitropyrazolium salt, can facilitate nucleophilic substitution. acs.org However, for the title compound under standard conditions, nucleophilic attack on the pyrazole heterocycle is considered an unfavorable process.

Transformations of the 4-Amino Group

The primary amino group at the C4 position is a key site for functionalization, behaving as a potent nucleophile. This allows for a wide range of derivatization reactions, including acylation, sulfonylation, and condensation with carbonyl compounds.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group readily attacks electrophilic acyl and sulfonyl sources.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of the corresponding N-(pyrazol-4-yl)amides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). youtube.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides yields N-(pyrazol-4-yl)sulfonamides. These reactions are robust and provide a straightforward method for introducing a wide variety of substituents. nih.gov

Table 2: Acylation and Sulfonylation of the 4-Amino Group

Reagent Reagent Class Product Name Product Class
Acetyl chloride Acyl Halide N-(1-(Octan-2-yl)-1H-pyrazol-4-yl)acetamide Amide
Benzoic anhydride Acid Anhydride N-(1-(Octan-2-yl)-1H-pyrazol-4-yl)benzamide Amide
Benzenesulfonyl chloride Sulfonyl Chloride N-(1-(Octan-2-yl)-1H-pyrazol-4-yl)benzenesulfonamide Sulfonamide

Condensation Reactions with Carbonyl Compounds

The primary amino group undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, which then undergoes dehydration to yield the imine. wikipedia.org This reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org

Table 3: Condensation of this compound with Carbonyls

Carbonyl Compound Product Structure (R = 1-(Octan-2-yl)-1H-pyrazol-4-yl) Product Class
Benzaldehyde R-N=CH-Ph Imine (Schiff Base)
Acetone R-N=C(CH₃)₂ Imine (Schiff Base)

Reductive Amination for Further Functionalization

Reductive amination is a powerful method for forming secondary and tertiary amines. It extends the utility of the condensation reaction by reducing the initially formed imine in situ. ineosopen.org The process can be carried out in a one-pot reaction by mixing the amine, the carbonyl compound, and a reducing agent that is selective for the imine over the carbonyl starting material, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). ineosopen.org This reaction provides a direct route to N-alkylated or N-arylated derivatives of the parent amine.

This two-step sequence (condensation followed by reduction) is a cornerstone of amine alkylation in organic synthesis. researchgate.netnih.gov

Table 4: Reductive Amination of this compound

Carbonyl Compound Reducing Agent Final Product
Propanal Sodium triacetoxyborohydride N-Propyl-1-(octan-2-yl)-1H-pyrazol-4-amine
Cyclopentanone Sodium cyanoborohydride N-Cyclopentyl-1-(octan-2-yl)-1H-pyrazol-4-amine

Reactivity and Functionalization of the Octan-2-yl Side Chain

The octan-2-yl group is a saturated alkyl chain, which is generally less reactive than the aromatic pyrazole core or the nucleophilic amine group. Functionalization typically requires overcoming the inertness of C-H bonds through methods like free-radical halogenation or employing strong oxidizing agents, though the latter can also affect other parts of the molecule. libretexts.orgyoutube.com

Reactions on the octan-2-yl side chain are of significant interest for modifying the compound's physical properties, such as lipophilicity, and for creating new chiral derivatives. The key to its functionalization lies in reactions that can proceed at a secondary carbon, often involving the generation of radical or carbocation intermediates. However, such intermediates can lead to a loss of stereochemical integrity through racemization. masterorganicchemistry.commasterorganicchemistry.com Therefore, stereospecific reactions are paramount for maintaining or controllably altering the chirality of the molecule.

Stereospecific Transformations of the Chiral Center

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.orgmasterorganicchemistry.com For the chiral center in the octan-2-yl side chain (the second carbon), transformations that proceed with a defined stereochemical outcome are essential for creating specific enantiomers or diastereomers.

One of the most fundamental stereospecific reactions is the bimolecular nucleophilic substitution (S({N})2) reaction. masterorganicchemistry.com For this to occur on the octan-2-yl side chain, the hydroxyl group of an analogous 1-(octan-2-ol)-1H-pyrazole precursor would first need to be converted into a good leaving group, such as a tosylate or a halide. A subsequent attack by a nucleophile would proceed via a backside attack, leading to an inversion of the configuration at the chiral center. libretexts.orgvisualizeorgchem.comjove.com For example, the reaction of (R)-1-(octan-2-yl)-1H-pyrazol-4-amine with a suitable reagent to introduce a leaving group, followed by an S({N})2 reaction with a nucleophile, would yield the (S)-product. numberanalytics.com

Table 1: Hypothetical S(_{N})2 Reactions at the Octan-2-yl Chiral Center

Starting Material (Enantiomer)ReagentsNucleophile (Nu⁻)Product (Enantiomer)Stereochemical Outcome
(R)-1-(2-Tosyloxyoctan)-1H-pyrazol-4-aminePolar Aprotic SolventCN⁻(S)-1-(2-Cyanooctan)-1H-pyrazol-4-amineInversion
(S)-1-(2-Bromooctan)-1H-pyrazol-4-aminePolar Aprotic SolventN₃⁻(R)-1-(2-Azidooctan)-1H-pyrazol-4-amineInversion
(R)-1-(2-Tosyloxyoctan)-1H-pyrazol-4-aminePolar Aprotic SolventCH₃S⁻(S)-1-(2-Methylthiooctan)-1H-pyrazol-4-amineInversion

This table is illustrative and assumes the successful conversion of the parent amine to a suitable substrate for S(_{N})2 reaction without affecting other functional groups.

Another class of stereospecific reactions is the E2 elimination, which requires an anti-periplanar arrangement of a proton and a leaving group. khanacademy.orgiust.ac.irchemistrysteps.com If a leaving group were installed at the C2 position of the octyl chain, a strong, non-nucleophilic base could induce elimination to form an alkene. The stereochemistry of the resulting octene would depend on the conformation of the starting material. Given that there are protons on both C1 and C3, a mixture of oct-1-ene and oct-2-ene derivatives could be formed. The formation of the trans-oct-2-ene isomer is generally favored to minimize steric strain. masterorganicchemistry.comchemistrysteps.com

Table 2: Potential E2 Elimination Products

SubstrateBasePotential ProductsMajor Product (Predicted)
1-(2-Bromooctan)-1H-pyrazol-4-amineSodium Ethoxide (NaOEt)1-(Oct-1-en-1-yl)-1H-pyrazol-4-amine, 1-(Oct-2-en-1-yl)-1H-pyrazol-4-amine1-(trans-Oct-2-en-1-yl)-1H-pyrazol-4-amine (Zaitsev's Rule)

This table outlines potential outcomes based on established principles of elimination reactions.

Advanced stereospecific methods, such as transition-metal-catalyzed cross-coupling reactions, could also be envisioned. nih.govresearchgate.net For instance, a chiral secondary alkyl halide can undergo stereoretentive coupling reactions with various partners, preserving the configuration of the chiral center. nih.gov These modern synthetic methods offer powerful tools for the precise modification of the chiral octan-2-yl side chain, enabling the synthesis of novel, stereochemically defined derivatives of the parent compound.

Advanced Theoretical and Computational Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its reactivity, stability, and potential interactions. For 1-(Octan-2-yl)-1H-pyrazol-4-amine, these studies primarily revolve around Density Functional Theory (DFT), offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone for investigating the ground state properties of molecular systems. By employing various functionals and basis sets, such as B3LYP/6-31G(d,p), it is possible to determine the optimized geometry and electronic energy of this compound. These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution of a hydrogen atom at the N1 position with the octan-2-yl group and at the C4 position with an amino group influences the electronic distribution within the ring. DFT calculations can quantify these effects. For instance, the C-N bond lengths within the pyrazole ring and the bond connecting the amino group are of particular interest as they can indicate the degree of electron delocalization.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

PropertyPredicted Value
Total Energy (Hartree)-655.123
Dipole Moment (Debye)2.54
C4-NH2 Bond Length (Å)1.38
N1-C5 Bond Length (Å)1.35
N1-N2 Bond Length (Å)1.37

Note: The values presented in this table are hypothetical and are based on typical values obtained for similar pyrazole derivatives in DFT calculations.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely distributed over the pyrazole ring. The presence of the electron-donating amino group is predicted to raise the HOMO energy level, while the alkyl chain is expected to have a smaller, inductive effect. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.5
HOMO-LUMO Gap5.3

Note: These energy values are illustrative and represent typical ranges observed for substituted pyrazoles in computational studies.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution reveals how electrons are spread throughout the molecule, and the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. uni-muenchen.de The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack. uni-muenchen.de

In this compound, the MEP map is expected to show a region of negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the pyrazole ring will exhibit a positive potential (blue color), highlighting their electrophilic character and ability to act as hydrogen bond donors. The octan-2-yl chain, being largely nonpolar, will have a more neutral potential.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of the molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior in a dynamic environment, such as in a solvent.

Conformational Analysis of the Octan-2-yl Side Chain and Pyrazole Core

The presence of a flexible octan-2-yl side chain introduces a significant number of possible conformations for this compound. Conformational analysis aims to identify the low-energy conformers and understand the rotational barriers between them. This is particularly important as the spatial arrangement of the octan-2-yl group relative to the pyrazole core can influence the molecule's interactions with biological targets.

The rotation around the C-C bonds of the octyl chain and the C-N bond connecting the chain to the pyrazole ring are the primary sources of conformational isomerism. The chirality at the C2 position of the octyl chain also adds to the structural complexity. Computational methods such as molecular mechanics (MM) and DFT can be used to scan the potential energy surface and identify the most stable conformers. It is expected that staggered conformations of the alkyl chain will be energetically favored over eclipsed conformations to minimize steric hindrance. uky.edu

Molecular Dynamics Simulations of Compound Behavior in Solvents

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules. By simulating the movement of atoms over time, MD can reveal how this compound behaves in different solvent environments, such as water or a nonpolar organic solvent.

In an aqueous environment, it is anticipated that the polar pyrazole and amine moieties will form hydrogen bonds with water molecules, while the hydrophobic octan-2-yl chain will tend to fold to minimize its contact with water, a phenomenon known as the hydrophobic effect. In a nonpolar solvent, the interactions between the solute and solvent will be weaker, and the conformation of the octan-2-yl chain may be more extended. MD simulations can provide detailed information on the solvation structure, the dynamics of the side chain, and the stability of different conformers in solution.

Computational Studies of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of chemical reactions. For pyrazole derivatives, these studies focus on mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

The synthesis of the pyrazole core often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor, such as a β-ketonitrile. chim.it Theoretical calculations are employed to model these reaction pathways. For instance, in the synthesis of pyrazoles, DFT methods like B3LYP are used to optimize the geometries of reactants, products, and, crucially, the transition states that connect them. researchgate.netresearchgate.net

The transition state is the highest point on the minimum energy pathway, and its structure reveals the critical geometry of the interacting molecules as bonds are broken and formed. The energy difference between the reactants and the transition state defines the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational studies on analogous reactions, such as the amine-oxidation mechanism by monoamine oxidase (MAO), have successfully used methods like the semi-empirical PM3 and DFT (B3LYP/6-31G*) to calculate activation energies that correlate well with experimental data. researchgate.net For the formation of pyrazoles from enaminones and hydrazines, computational analysis can help rationalize the regioselectivity and elucidate the cascade of events, including the initial C-N bond formation and subsequent cyclization. organic-chemistry.org

Table 1: Representative Calculated Energy Barriers for Pyrazole Formation Analogues

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Reference
Amine Oxidation by FlavinB3LYP/6-31G*//PM3Reduced for electron-withdrawing substituents researchgate.net
Cyclization of Chalcone with HydrazineDFT/B3LYP/6-31G(d,p)-5.5971 (HOMO-LUMO gap in eV) researchgate.net
Proton Transfer in Pyrazole (Water-assisted)MP2/aug-cc-pVDZLowered by the presence of water molecules nih.gov

Note: Data is for analogous systems, as specific calculations for this compound are not publicly available. The HOMO-LUMO gap is an indicator of chemical reactivity.

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. The synthesis of substituted pyrazoles can lead to different regioisomers depending on the reaction conditions and the nature of the substituents. Theoretical calculations can predict the most likely product by comparing the activation energies of the competing pathways. The pathway with the lower energy barrier will be kinetically favored, leading to the major product.

For example, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl derivative with a hydrazine, has been studied computationally to confirm the reaction mechanism. chim.it Similarly, in the synthesis of 1,3,5-trisubstituted pyrazoles, computational models can help understand how changing solvents and catalysts influences the reaction and leads to excellent yields of the desired product. nih.gov The regioselectivity of the alkylation of NH-pyrazoles is another area where theoretical studies can predict the outcome by calculating the relative energies of the possible N-alkylated products. nih.gov These predictions are crucial for designing efficient and selective synthetic routes to specific pyrazole derivatives like this compound.

Tautomerism and Isomerism of Pyrazole-4-amines

Tautomerism, the interconversion of structural isomers, is a fundamental characteristic of pyrazoles. globalresearchonline.net For a compound like this compound, several tautomeric forms can exist due to the migration of a proton. The primary forms for pyrazol-4-amines are the amine form and the imine forms. The stability of these tautomers is influenced by the substituents on the ring and the surrounding environment (e.g., solvent). nih.gov

Theoretical calculations are essential for determining the relative energies and, therefore, the equilibrium population of these tautomers. nih.govresearchgate.net Studies on related pyrazolone (B3327878) and isoxazolone derivatives have used DFT calculations to evaluate the energy differences between CH, NH, and OH tautomeric forms. nih.gov These studies show that the relative stability is highly dependent on intramolecular hydrogen bonding and solvent polarity. nih.gov For 3(5)-aminopyrazoles, theoretical calculations have suggested that the 3-amino tautomer is generally more stable than the 5-amino isomer. nih.gov The solvent effect can be significant; polar solvents can stabilize more polar tautomers, shifting the equilibrium. nih.gov

Table 2: Calculated Relative Energy Differences for Tautomers of a Pyrazolone Analogue (Edaravone)

TautomerRelative Energy in Chloroform (kcal/mol)Relative Energy in Ethanol (kcal/mol)Relative Energy in Water (kcal/mol)
CH (most stable)000
NH3.442.772.64
OH6.686.686.67

Source: Adapted from experimental and theoretical studies on edaravone. nih.gov These values illustrate how computational methods quantify tautomeric stability.

For this compound, the N1-octanyl substituent prevents annular tautomerism between the two nitrogen atoms. However, amino-imino tautomerism involving the 4-amino group is still possible, although the aromatic amine form is expected to be significantly more stable.

Theoretical Exploration of Ligand-Receptor Interaction Mechanisms

The pyrazole scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. nih.gov Theoretical methods like molecular docking and molecular dynamics (MD) simulations are critical for understanding how these molecules interact with their protein targets. These computational techniques predict the binding pose of a ligand within a receptor's active site and estimate the strength of the interaction. nih.govdergipark.org.tr

Molecular docking involves placing a ligand into the binding site of a protein in various orientations and conformations to find the best fit. The resulting poses are scored based on an energy function that approximates the binding affinity. dergipark.org.tr For example, docking studies of pyrazole derivatives into the active site of RET kinase revealed key hydrogen bond interactions with the hinge region residue Ala807, which are crucial for inhibitory activity. nih.gov Similarly, studies on VEGFR-2 inhibitors showed that pyrazole-based compounds form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms in the system, providing insights into the flexibility of the protein and the ligand and the persistence of key interactions, such as hydrogen bonds. nih.govnih.gov These simulations can help validate the docking results and provide a more dynamic picture of the binding event. The binding free energy can be further refined using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Table 3: Representative Molecular Docking Results for Pyrazole Derivatives in Kinase Active Sites

Compound ClassTarget ProteinKey Interacting ResiduesBinding Energy/IC₅₀Reference
Pyrazole DerivativeRET KinaseAla807 (H-bond)-7.14 kcal/mol nih.gov
Pyrazol-5(4H)-oneVEGFR-2Cys919, Asp1046 (H-bond)IC₅₀ = 8.93 nM nih.gov
Pyrazole CarbothiamideDHFRLeu22, Asp27 (H-bond)High fitness scores researchgate.net
Diaryl-pyrazoleCDK1Asp86, Leu135 (H-bond)Not specified nih.gov

Note: This table presents data for various pyrazole derivatives to illustrate the application of molecular docking, as specific data for this compound is not available.

These theoretical explorations are fundamental in modern drug discovery, enabling the rational design of new and more potent inhibitors based on the pyrazole scaffold.

Advanced Applications of 1 Octan 2 Yl 1h Pyrazol 4 Amine in Chemical Research

Utilization as a Versatile Building Block in Organic Synthesis

The 4-aminopyrazole moiety is a valuable building block in organic synthesis, and the presence of the octan-2-yl substituent in 1-(Octan-2-yl)-1H-pyrazol-4-amine introduces a chiral element and enhances its lipophilicity, opening avenues for the synthesis of complex molecular architectures. scbt.com The amino group at the C4 position can undergo a variety of chemical transformations, making it a handle for further functionalization.

The synthesis of pyrazoles can be achieved through various methods, including the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a reaction often referred to as the Knorr pyrazole (B372694) synthesis. youtube.com For N-substituted pyrazoles, a primary amine can be reacted with a suitable dicarbonyl equivalent. nih.gov The amino group of 4-aminopyrazoles can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. mdpi.comresearchgate.net This versatility allows for the construction of diverse libraries of compounds for screening in various applications.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
AcylationAcid chloride or anhydride, baseN-(1-(Octan-2-yl)-1H-pyrazol-4-yl)amide
SulfonylationSulfonyl chloride, baseN-(1-(Octan-2-yl)-1H-pyrazol-4-yl)sulfonamide
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, baseN-Aryl-1-(octan-2-yl)-1H-pyrazol-4-amine
Reductive AminationAldehyde or ketone, reducing agentN-Alkyl-1-(octan-2-yl)-1H-pyrazol-4-amine
DiazotizationNitrous acid, followed by Sandmeyer reaction4-Halo/cyano/etc.-1-(octan-2-yl)-1H-pyrazole

Role in the Construction of Novel Chiral Scaffolds

The incorporation of a chiral center is a critical aspect of modern drug discovery, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov The (R)- or (S)-enantiomer of the octan-2-yl group in this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds. uniovi.es

The synthesis of chiral pyrazole derivatives can be achieved through several stereoselective methods. nih.gov One common approach involves the use of a chiral auxiliary, such as a tert-butanesulfinamide, to direct the stereochemical outcome of a reaction. nih.gov Alternatively, chiral amines can be used as starting materials to introduce the desired stereocenter. uniovi.es The resulting chiral pyrazole scaffolds can serve as ligands for asymmetric catalysis or as key components of biologically active molecules. mjcce.org.mk The development of efficient methods for the synthesis of chiral pyrazolones and spiropyrazolones further highlights the importance of this class of compounds in constructing complex three-dimensional structures. acs.orgrsc.orgnih.gov

Theoretical Contributions to Materials Science Research

Pyrazole derivatives are not only important in the life sciences but also have emerging applications in materials science. royal-chem.com Their aromatic nature and the presence of nitrogen atoms make them interesting candidates for the development of novel organic materials with specific electronic and photophysical properties. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), play a crucial role in predicting the properties of new materials and guiding their synthesis. mjcce.org.mk

The substituents on the pyrazole ring have a profound impact on the electronic structure of the molecule. The introduction of the long-chain, non-polar octan-2-yl group in this compound would be expected to influence its solubility in organic solvents and its packing in the solid state. The amino group, on the other hand, can act as a hydrogen bond donor and a site for protonation, which can be exploited in the design of supramolecular assemblies and conductive materials. Theoretical calculations can provide insights into the HOMO-LUMO gap, charge distribution, and potential for intermolecular interactions, which are all critical parameters for materials design. mjcce.org.mk

Academic Research Potential in Agrochemicals Development

The pyrazole scaffold is a well-established privileged structure in the agrochemical industry, with numerous commercial products containing this heterocyclic core. royal-chem.comresearchgate.net Pyrazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. researchgate.netnih.gov The mode of action of these agrochemicals is often related to the specific substitution pattern on the pyrazole ring, which dictates their interaction with biological targets. nih.gov

For instance, several pyrazole-based herbicides target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org The structure-activity relationship (SAR) studies of these inhibitors have revealed that the nature and position of the substituents on the pyrazole ring are critical for their efficacy and crop safety. nih.govacs.org The presence of the chiral lipophilic octan-2-yl group in this compound could lead to novel SAR, potentially improving the compound's uptake and translocation in plants, or its selectivity towards specific weed species. The amino group provides a convenient point for further derivatization to fine-tune the biological activity and physicochemical properties of the molecule.

Table 2: Physicochemical Properties of Representative Pyrazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Calculated)
1-Methyl-1H-pyrazol-4-amine sigmaaldrich.comC4H7N397.12-0.1
1-(Oxan-2-yl)-1H-pyrazol-4-amine nih.govC8H13N3O167.210.3
1-(2-Fluoroethyl)-1H-pyrazol-4-amine uni.luC5H8FN3129.13-0.2
1-Propyl-1H-pyrazol-4-amine hydrochloride mdpi.comC6H12ClN3161.631.2

Note: The data for LogP are estimated values and can vary depending on the calculation method.

Q & A

Q. Table 1: Synthesis Conditions from Literature

Reaction StepCatalystSolventTimeYieldReference
CyclizationCuBrDMSO48h17.9%
Mannich ReactionNoneEthanol10h60-75%

Advanced: How can researchers optimize the low yield observed in the Mannich reaction step during synthesis?

Answer:
Low yields (e.g., 17.9% in ) may arise from inefficient catalysis or side reactions. Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd, Ni) or organocatalysts to enhance reaction efficiency .
  • Solvent polarity adjustment : Testing aprotic solvents (e.g., DMF) to improve intermediate solubility .
  • Temperature modulation : Increasing reaction temperature to accelerate kinetics while monitoring decomposition .
  • Stepwise purification : Implementing flash chromatography or recrystallization to isolate intermediates .

Basic: What in vitro assays are used to assess the bioactivity of pyrazole-4-amine derivatives?

Answer:

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) .
  • Enzyme inhibition studies : Spectrophotometric assays for xanthine oxidase or kinase activity, measuring IC₅₀ values .
  • Cytotoxicity testing : MTT assays on cell lines (e.g., HeLa) to evaluate apoptotic effects .

Q. Table 2: Bioactivity Parameters from Literature

Assay TypeTargetActive ConcentrationReference
AntimicrobialE. coli10 µg/mL
Xanthine Oxidase InhibitionHuman enzymeIC₅₀ = 2.3 µM

Advanced: How can researchers resolve discrepancies in spectral data interpretation for structural elucidation?

Answer:
Contradictions in NMR or IR data require:

  • Cross-validation : Using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
  • Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .
  • Comparative analysis : Referencing spectral databases (e.g., SDBS) for analogous pyrazole derivatives .

Basic: What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Answer:

  • Molecular docking : Simulating ligand-receptor interactions (e.g., with kinase domains) to predict binding affinities .
  • Structure-Activity Relationship (SAR) : Correlating substituent effects (e.g., methoxy groups) with bioactivity trends .

Advanced: What experimental design principles ensure reproducibility in pharmacokinetic studies of this compound?

Answer:

  • Control groups : Including vehicle-only controls to isolate compound effects .
  • Dose-response curves : Testing ≥3 concentrations to establish linearity and EC₅₀/LC₅₀ values .
  • Replication : Triplicate measurements for statistical robustness (p < 0.05) .

Basic: How are pyrazole-4-amine derivatives typically derivatized for enhanced solubility?

Answer:

  • Morpholine incorporation : Introducing morpholinomethyl groups via Mannich reactions to improve hydrophilicity .
  • Salt formation : Using HCl or sulfonic acids to generate water-soluble salts .

Advanced: What methodologies address challenges in scaling up pyrazole-4-amine synthesis?

Answer:

  • Flow chemistry : Continuous reactors to minimize batch variability and improve heat management .
  • Green chemistry : Solvent substitution (e.g., ethanol → cyclopentyl methyl ether) to reduce environmental impact .

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